9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol
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Overview
Description
9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol is an organic compound belonging to the class of phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. This compound is characterized by its unique structure, which includes two methyl groups and two hydroxyl groups attached to a tetraphene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9,10-dimethylanthracene.
Hydrogenation: The anthracene derivative undergoes hydrogenation to form the corresponding dihydro compound.
Hydroxylation: The dihydro compound is then subjected to hydroxylation using suitable reagents like osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding hydrocarbon.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of 9,10-dimethyl-3,4-diketotetraphene.
Reduction: Formation of 9,10-dimethyltetraphene.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethylanthracene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
9,10-Dimethyl-1,2,3,4-tetrahydroanthracene: Similar structure but lacks the hydroxyl groups.
9,10-Diphenylanthracene: Contains phenyl groups instead of methyl groups, leading to different chemical properties.
Uniqueness
9,10-Dimethyl-3,4-dihydrotetraphene-3,4-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications.
Properties
CAS No. |
404597-03-1 |
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Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
9,10-dimethyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H18O2/c1-11-7-14-9-13-3-4-17-16(5-6-19(21)20(17)22)18(13)10-15(14)8-12(11)2/h3-10,19-22H,1-2H3 |
InChI Key |
APFKFABNYAQEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C=C3C(=C2)C=CC4=C3C=CC(C4O)O |
Origin of Product |
United States |
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